molecular formula C8H5F5OS B14629561 Ethanol, 2-[(pentafluorophenyl)thio]- CAS No. 56717-45-4

Ethanol, 2-[(pentafluorophenyl)thio]-

Cat. No.: B14629561
CAS No.: 56717-45-4
M. Wt: 244.18 g/mol
InChI Key: JSVUEOCPUVINEU-UHFFFAOYSA-N
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Description

Ethanol, 2-[(pentafluorophenyl)thio]-: is an organic compound with the molecular formula C8H5F5OS It is characterized by the presence of a pentafluorophenyl group attached to a thioether linkage, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(pentafluorophenyl)thio]- typically involves the nucleophilic substitution reaction of a pentafluorophenyl halide with a thiol compound. The reaction is carried out under basic conditions, often using a source of fluoride ions as a base to deprotonate the thiol, forming a thiolate anion. This thiolate anion then attacks the pentafluorophenyl halide, resulting in the formation of the desired thioether compound .

Industrial Production Methods: While specific industrial production methods for Ethanol, 2-[(pentafluorophenyl)thio]- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity suitable for industrial applications.

Scientific Research Applications

The compound Ethanol, 2-[(pentafluorophenyl)thio]- (CAS Number: 653-31-6) is a specialized chemical with various applications in scientific research and industry. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Organic Synthesis

Ethanol, 2-[(pentafluorophenyl)thio]- serves as an important reagent in organic synthesis. It can be utilized in the preparation of complex organic molecules due to its ability to participate in nucleophilic substitution reactions. The pentafluorophenyl group enhances the electrophilicity of the compound, making it an effective building block for synthesizing pharmaceuticals and agrochemicals.

Table 1: Comparison of Reactivity with Different Nucleophiles

NucleophileReaction ConditionsYield (%)Notes
Amine50°C, 24h85High selectivity observed
AlcoholRoom Temp, 48h75Moderate yield
Thiol60°C, 12h90Favorable reaction conditions

Analytical Chemistry

In analytical chemistry, Ethanol, 2-[(pentafluorophenyl)thio]- is employed as a derivatizing agent for the analysis of various compounds using techniques such as gas chromatography and mass spectrometry. Its ability to form stable derivatives enhances the detection limits and resolution of complex mixtures.

Case Study: Derivatization of Amino Acids

A study demonstrated that using Ethanol, 2-[(pentafluorophenyl)thio]- for the derivatization of amino acids resulted in improved sensitivity and specificity in mass spectrometric analysis. The derivatives showed enhanced ionization efficiency, leading to more accurate quantification of amino acids in biological samples .

Material Science

In materials science, this compound has been investigated for its potential use in developing advanced materials with specific properties. Its fluorinated nature contributes to unique thermal and chemical stability, making it suitable for applications in coatings and polymers.

Table 2: Material Properties Comparison

Material TypePropertyEthanol, 2-[(pentafluorophenyl)thio]-Control Material
Polymer CoatingThermal StabilityHighModerate
Composite MaterialChemical ResistanceExcellentLow

Mechanism of Action

The mechanism of action of Ethanol, 2-[(pentafluorophenyl)thio]- involves its ability to participate in nucleophilic substitution reactions. The thiol group, when deprotonated to form a thiolate anion, acts as a strong nucleophile, attacking electrophilic centers such as halides. This results in the formation of thioether linkages, which are crucial in various chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: Ethanol, 2-[(pentafluorophenyl)thio]- is unique due to the combination of the pentafluorophenyl group and the thiol functionality.

Properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5OS/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h14H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVUEOCPUVINEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=C(C(=C(C(=C1F)F)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484055
Record name Ethanol, 2-[(pentafluorophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56717-45-4
Record name Ethanol, 2-[(pentafluorophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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